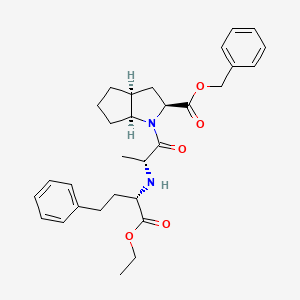
2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate: is an intermediate compound used in the synthesis of 2-epi-Ramipril Hydrochloride, which is the hydrochloric salt of 2-epi-Ramipril. This compound is a derivative of the antihypertensive drug Ramipril, specifically the 2R-isomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate involves multiple steps. The starting material is typically a precursor of Ramipril, which undergoes a series of chemical reactions including esterification, amidation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It helps in understanding the mechanisms of drug action and the development of new therapeutic agents.
Medicine: The compound is crucial in the synthesis of antihypertensive drugs like Ramipril. It aids in the development of medications that regulate blood pressure and treat cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of Ramipril and its derivatives. It ensures the availability of high-quality raw materials for drug manufacturing.
Mechanism of Action
The mechanism of action of 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate involves its conversion to 2-epi-Ramipril, which is an active metabolite. This metabolite inhibits the angiotensin-converting enzyme (ACE), leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in the relaxation of blood vessels and a reduction in blood pressure.
Comparison with Similar Compounds
Ramipril: The parent compound, used as an antihypertensive drug.
2-epi-Ramipril: The 2R-isomer of Ramipril, with similar pharmacological properties.
Ramiprilat: The active metabolite of Ramipril, which directly inhibits ACE.
Uniqueness: 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate is unique due to its specific stereochemistry and role as an intermediate in the synthesis of 2-epi-Ramipril Hydrochloride. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C30H38N2O5 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25+,26+,27+/m1/s1 |
InChI Key |
RENMFAJWBVYHGL-FFXRMZKPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


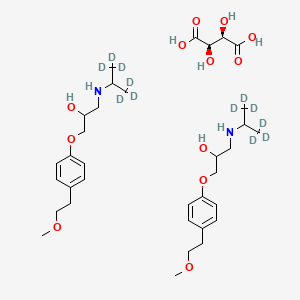
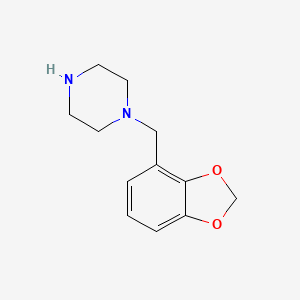

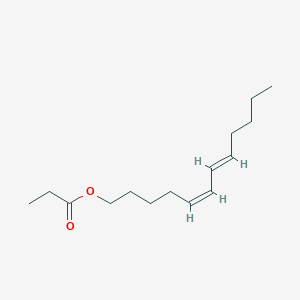
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)

![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)

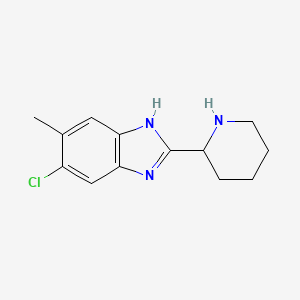
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
